molecular formula C17H26N2O2 B13371284 N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-propoxybenzamide

N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-propoxybenzamide

Cat. No.: B13371284
M. Wt: 290.4 g/mol
InChI Key: OTARPNHZLXRNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-propoxybenzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a pyrrolidine ring attached to a benzamide structure, with a propoxy group at the 2-position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-propoxybenzamide typically involves the reaction of 2-propoxybenzoic acid with (1-ethyl-2-pyrrolidinyl)methylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-propoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with specific receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-propoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide
  • N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxybenzamide
  • N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-ethoxybenzamide

Uniqueness

N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-propoxybenzamide

InChI

InChI=1S/C17H26N2O2/c1-3-12-21-16-10-6-5-9-15(16)17(20)18-13-14-8-7-11-19(14)4-2/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3,(H,18,20)

InChI Key

OTARPNHZLXRNCP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NCC2CCCN2CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.